![molecular formula C18H21FN4O3S B6530550 4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-05-4](/img/structure/B6530550.png)

4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis involved a Diels–Alder reaction between key intermediates .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a benzene ring linked to a pyridine ring through a CC or CN bond . The linear formula of a similar compound is C16H17FN4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between key intermediates . The reaction led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Applications De Recherche Scientifique

Anti-Tubercular Activity

4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide: has been studied for its potential as an anti-tubercular agent. In a series of novel derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited promising inhibitory effects with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These compounds hold potential for further development in the fight against tuberculosis .

Inhibition of Collagen Synthesis

Collagen deposition plays a crucial role in fibrosis-related diseases. Various compounds have been explored for their ability to inhibit collagen synthesis. While not directly related to tuberculosis, understanding collagen modulation is essential for overall health4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide may contribute to this field, although further research is needed .

VEGFR-2 and PDGF-β Inhibition

Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) is relevant in conditions like liver fibrosis. While not specifically studied for this compound, understanding its potential effects on these pathways could be valuable .

Anti-Fibrotic Activity

Compounds that exhibit anti-fibrotic properties are of interest. Although not directly investigated, 4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide might contribute to this area. Researchers have explored other agents, such as nicotinic acid and thiazole derivatives, for their anti-fibrotic effects .

Targeting QcrB in Mycobacterium bovis BCG and MTB H37Rv

The compound AX-35, which is piperazine-based, has potent anti-TB activity with a minimum inhibitory concentration (MIC) of 0.3 μM against M. bovis BCG and MTB H37Rv. It targets the QcrB protein, providing insights into potential drug development .

Linking Piperazine Moiety to Phenanthridine Nucleus

Previous work involving linking a piperazine moiety to the pyridine nucleus of phenanthridine resulted in compounds with excellent anti-TB activity. These compounds exhibited MICs ranging from 1.56 μg/mL to 50 μg/mL. While not directly related to the specific compound , this information highlights the potential of piperazine-based derivatives in TB research .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors, such as serotonin receptors .

Mode of Action

It’s known that similar compounds can bind to their target receptors and affect their activation mechanism . This interaction can lead to changes in the physiological activity of the cell.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to possess drug-like properties .

Result of Action

Similar compounds have been found to have diverse biological activities and therapeutic possibilities .

Propriétés

IUPAC Name |

4-fluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3S/c19-16-6-4-15(5-7-16)18(24)21-9-14-27(25,26)23-12-10-22(11-13-23)17-3-1-2-8-20-17/h1-8H,9-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUHHJCIJMMHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6530495.png)

![2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide](/img/structure/B6530502.png)

![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide](/img/structure/B6530520.png)

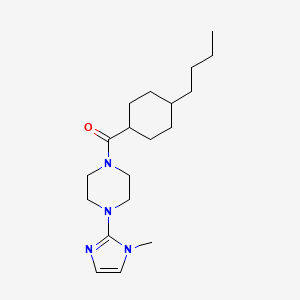

![4-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide](/img/structure/B6530521.png)

![4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530529.png)

![4-(propan-2-yloxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530540.png)

![2-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530544.png)

![4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530545.png)

![2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530552.png)

![2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530555.png)

![2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530565.png)

![5-chloro-2-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530575.png)

![2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6530579.png)